molecular formula C15H19ClN4O2S B15357089 Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B15357089
M. Wt: 354.9 g/mol
InChI Key: UJRGEDJWIXOVOP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a thieno[3,2-d]pyrimidine moiety

Properties

Molecular Formula

C15H19ClN4O2S

Molecular Weight

354.9 g/mol

IUPAC Name

tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H19ClN4O2S/c1-15(2,3)22-14(21)20-7-5-19(6-8-20)12-11-10(4-9-23-11)17-13(16)18-12/h4,9H,5-8H2,1-3H3

InChI Key

UJRGEDJWIXOVOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C2SC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.

    Chlorination: Introduction of the chlorine atom at the desired position on the thieno[3,2-d]pyrimidine ring using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Piperazine substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Protection and deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be achieved using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be replaced by other nucleophiles, leading to a variety of derivatives.

    Oxidation and reduction: The compound can be subjected to oxidative or reductive conditions to modify the thieno[3,2-d]pyrimidine ring or the piperazine moiety.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Chlorinating agents: Thionyl chloride, phosphorus oxychloride.

    Nucleophiles: Piperazine derivatives, amines, thiols.

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Drug discovery: It serves as a lead compound in the development of new drugs, especially for diseases where the thieno[3,2-d]pyrimidine scaffold shows activity.

    Chemical biology: Researchers use this compound to probe biological pathways and understand the mechanism of action of related molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The piperazine ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine

Uniqueness

Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the chlorine atom on the thieno[3,2-d]pyrimidine ring, which allows for further functionalization through substitution reactions. This compound also combines the structural features of both the thieno[3,2-d]pyrimidine and piperazine moieties, providing a versatile scaffold for drug design and development.

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